Cas no 1527529-08-3 (3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid)

3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid is a versatile organic compound with a unique 2,3-dihydrobenzofuran moiety. It exhibits significant stability and reactivity, making it suitable for various synthetic applications. This compound's distinct structural features offer advantages in organic synthesis, including enhanced solubility and improved compatibility with various reaction conditions.
3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid structure
1527529-08-3 structure
Product Name:3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid
CAS No:1527529-08-3
MF:C12H14O3
MW:206.237763881683
CID:5851215
PubChem ID:82610347
Update Time:2025-10-18

3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1839106
    • 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid
    • 1527529-08-3
    • 3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid
    • Inchi: 1S/C12H14O3/c1-8(7-11(13)14)10-4-2-3-9-5-6-15-12(9)10/h2-4,8H,5-7H2,1H3,(H,13,14)
    • InChI Key: KCTIOBLMUTYQGK-UHFFFAOYSA-N
    • SMILES: O1CCC2=CC=CC(=C12)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

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3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid Related Literature

Additional information on 3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid

3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid (CAS No. 1527529-08-3): A Comprehensive Overview

3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid (CAS No. 1527529-08-3) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid is a derivative of benzofuran, a heterocyclic aromatic compound with a five-membered ring containing an oxygen atom. The structure of this compound features a butanoic acid moiety attached to the 7-position of the 2,3-dihydrobenzofuran ring. The presence of the butanoic acid group imparts carboxylic acid functionality, which can participate in various chemical reactions and interactions with biological systems.

The molecular formula of 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid is C14H16O3, and its molecular weight is approximately 236.27 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Synthesis Methods

The synthesis of 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid has been reported using various methodologies. One common approach involves the reaction of 7-bromodihydrobenzofuran with an appropriate organometallic reagent followed by carboxylation. For example, a study published in the Journal of Organic Chemistry described the synthesis of this compound via the palladium-catalyzed coupling of 7-bromodihydrobenzofuran with an alkyl Grignard reagent, followed by oxidation to form the carboxylic acid.

An alternative method involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield. A recent study in Organic Letters demonstrated that microwave irradiation could significantly accelerate the formation of 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid, reducing reaction times from several hours to just a few minutes.

Biological Activities

3-(2,3-Dihydro-1-benzofuran-7-yl)butanoic acid has shown promising biological activities in various assays. One notable area of research is its potential as an anti-inflammatory agent. Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

In addition to its anti-inflammatory properties, 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid has also been investigated for its antioxidant activity. Research published in the journal Free Radical Biology and Medicine found that this compound can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage.

Clinical Applications and Research Advancements

The potential clinical applications of 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid are currently being explored in preclinical studies. One area of interest is its use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preliminary results from animal models have shown that this compound can reduce inflammation and improve disease symptoms.

A recent study published in the Journal of Medicinal Chemistry investigated the pharmacokinetic properties of 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid. The study found that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral medication.

Conclusion

In conclusion, 3-(2,3-dihydro-1-benzofuran-7-yl)butanoic acid (CAS No. 1527529-08-3) is a versatile compound with unique structural features and promising biological activities. Its anti-inflammatory and antioxidant properties make it a valuable candidate for further research and potential clinical applications. Ongoing studies continue to explore its mechanisms of action and optimize its therapeutic potential.

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